2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a bicyclic heteroaromatic core. Its structure includes:
- Cyclopropyl at position 3, contributing steric bulk and metabolic stability.
- Difluoromethyl (CF₂H) at position 4, offering moderate electron-withdrawing effects and improved pharmacokinetic properties compared to trifluoromethyl (CF₃) groups.
- 4-Methoxyphenyl at position 6, enhancing π-π stacking interactions in biological targets.
- Acetic acid substituent at the N1 position, enabling hydrogen bonding and ionic interactions.
The molecular formula is C₁₉H₁₆F₂N₃O₃, with a molecular weight of 387.35 g/mol.
Properties
IUPAC Name |
2-[3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-27-12-6-4-10(5-7-12)14-8-13(18(20)21)16-17(11-2-3-11)23-24(9-15(25)26)19(16)22-14/h4-8,11,18H,2-3,9H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUJNGVUNBCQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119148 | |
| Record name | 3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937607-32-4 | |
| Record name | 3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937607-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, difluoromethyl, and methoxyphenyl substituents. Common reagents used in these steps include cyclopropyl bromide, difluoromethyl iodide, and 4-methoxyphenylboronic acid. The final step involves the acylation of the pyrazolo[3,4-b]pyridine core with acetic anhydride under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, under basic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Methyl derivatives
Substitution: Amino or thio derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid exhibit significant anticancer properties. Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyrazolo[3,4-b]pyridines have been explored for their ability to modulate inflammatory responses, making them candidates for the treatment of chronic inflammatory diseases.
Neurological Applications
Preliminary studies suggest that this compound may influence neurological pathways, potentially offering therapeutic effects in neurodegenerative disorders. The modulation of neurotransmitter systems could provide a basis for further exploration in treating conditions such as Alzheimer's disease.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of pyrazolo[3,4-b]pyridine derivatives. The results demonstrated that certain modifications to the core structure enhanced cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development based on this compound's framework .
Organic Electronics
The unique electronic properties of pyrazolo[3,4-b]pyridine derivatives have led to their investigation in organic electronic applications. Their ability to act as semiconductors makes them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Sensor Technology
Due to their chemical stability and electronic properties, compounds like 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid are being explored as materials for sensor technology, particularly in detecting environmental pollutants and biological markers.
Table 2: Summary of Applications
| Application Area | Potential Uses |
|---|---|
| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs |
| Neurology | Treatment for neurodegenerative diseases |
| Material Science | Organic electronics, sensor technology |
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The difluoromethyl group is particularly important for enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Differences
Key Findings
Position 4 Substitution: Difluoromethyl (CF₂H): Balances metabolic stability and electronic effects. Trifluoromethyl (CF₃): Enhances electron-withdrawing effects but may increase toxicity risks in some analogs .
Position 6 Substitution :
- 4-Methoxyphenyl (target compound): Provides strong π-π interactions and moderate hydrophobicity.
- Heterocyclic groups (e.g., pyrazol-4-yl in ): Improve solubility but may reduce binding affinity due to smaller aromatic surfaces.
Position 3 Substitution :
- Cyclopropyl : Enhances rigidity and metabolic resistance compared to methyl or ethyl groups .
Biological Activity
2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a compound characterized by its unique pyrazolopyridine structure, which has garnered attention for its potential therapeutic applications. The compound is known to exhibit significant biological activity, particularly as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in various physiological processes.
- Molecular Formula : C19H17F2N3O3
- Molecular Weight : 373.35 g/mol
- CAS Number : 937607-32-4
The primary biological activity of this compound is attributed to its role as a phosphodiesterase type 4 (PDE4) inhibitor. PDE4 enzymes are involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical signaling molecule in various cellular processes. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to enhanced signaling pathways that can alleviate symptoms associated with inflammatory and allergic diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Biological Activity and Therapeutic Applications
Research has indicated that compounds similar to 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid demonstrate several biological activities:
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in preclinical models of asthma and rheumatoid arthritis by modulating immune responses through cAMP elevation .
- Antiallergic Properties : Its ability to inhibit PDE4 suggests potential use in treating allergic rhinitis and other allergic conditions by reducing mast cell degranulation and histamine release .
- CNS Activity : Some studies suggest that related pyrazolopyridine derivatives may exhibit central nervous system depressant effects, which could be beneficial in treating anxiety and tension-related disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolopyridine derivatives, including the target compound:
- A study published in Molecules highlighted the efficacy of PDE4 inhibitors in managing COPD symptoms, demonstrating that compounds with similar structures reduced airway inflammation and improved lung function in animal models .
- Another research article indicated that pyrazolo[3,4-b]pyridine derivatives could serve as effective agents against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrazole precursors with difluoromethylating agents, followed by acylation to introduce the acetic acid moiety. Key steps include:
- Cyclocondensation : Use of 4-methoxyphenyl derivatives and cyclopropyl reagents under reflux in anhydrous solvents like DMF or THF .
- Acylation : Introduction of the acetic acid group via nucleophilic substitution or coupling reactions (e.g., using chloroacetic acid derivatives) .
- Optimization : Control reaction temperature (60–100°C), solvent polarity, and stoichiometry to minimize byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradients) improves yield .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm cyclopropyl (δ 1.0–2.0 ppm) and difluoromethyl (δ 4.5–5.5 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C₂₀H₁₈F₂N₃O₃, expected [M+H]⁺ = 404.1321) .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., cyclopropyl ring geometry) to confirm stereochemical stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or target selectivity. To address this:
- Orthogonal Assays : Validate activity using biochemical (e.g., kinase inhibition) and cell-based assays (e.g., apoptosis or proliferation assays) .
- Structural Analysis : Compare crystallographic data (e.g., binding pocket interactions) with inactive analogs to identify critical functional groups (e.g., difluoromethyl’s role in hydrogen bonding) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., kinase screening libraries) to identify consistent trends .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with modifications to the cyclopropyl (e.g., substituent size) or 4-methoxyphenyl (e.g., electron-withdrawing groups) moieties .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
- Activity Cliff Analysis : Compare IC₅₀ values of analogs to identify critical substituents. Example:
| Analog Modification | IC₅₀ (nM) | Target |
|---|---|---|
| Difluoromethyl → Trifluoromethyl | 12 ± 2 | Kinase A |
| 4-Methoxyphenyl → 4-Chlorophenyl | 450 ± 50 | Kinase A |
| Data highlights the importance of difluoromethyl for potency . |
Q. What experimental designs are recommended for assessing metabolic stability and in vivo pharmacokinetics?
- Methodological Answer :
- In Vitro Stability : Use liver microsomes (human/rodent) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., cytochrome P450 oxidation sites) .
- In Vivo PK Studies : Administer via IV/PO routes in rodent models. Monitor plasma levels using LC-MS/MS. Key parameters:
- Bioavailability : >30% for oral dosing.
- Clearance : <20 mL/min/kg to avoid rapid elimination .
- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in thermal stability data during formulation studies?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss at 25–300°C to determine decomposition points. Compare results with differential scanning calorimetry (DSC) to identify polymorphic transitions .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months. Monitor degradation via HPLC; if discrepancies persist, revise excipient choices (e.g., use amorphous dispersions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
